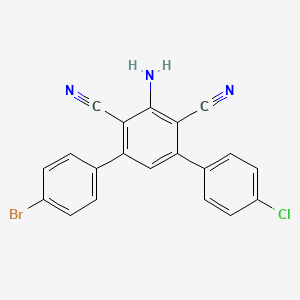

![molecular formula C13H18N2O3 B2531148 2-[(Benzylcarbamoyl)amino]-3-methylbutanoic acid CAS No. 1009681-22-4](/img/structure/B2531148.png)

2-[(Benzylcarbamoyl)amino]-3-methylbutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The InChI code for this compound is1S/C13H18N2O3/c1-9(2)11(12(16)17)15-13(18)14-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,16,17)(H2,14,15,18) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds. Physical and Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the sources I searched.Scientific Research Applications

Stability and Degradation

A study conducted by Barchańska et al. (2019) focused on nitisinone, a compound closely related to 2-[(Benzylcarbamoyl)amino]-3-methylbutanoic acid, exploring its stability and degradation products. The research utilized liquid chromatography coupled with mass spectrometry (LC-MS/MS) to assess the stability of nitisinone under various conditions, revealing that its stability increases with the pH of the solution. The study also identified major degradation products, which contribute to a better understanding of the risks and benefits of its medical application (Barchańska et al., 2019).

Antituberculosis Activity

Organotin(IV) complexes, including those derived from this compound, have been examined for their antituberculosis activity. A comprehensive review by Iqbal et al. (2015) highlighted the significant antituberculosis potential of these complexes, underscoring the importance of the ligand environment and the structure of the compound in determining their activity. The review suggests that triorganotin(IV) complexes exhibit superior antituberculosis activity compared to diorganotin(IV) complexes, pointing to the potential of this compound derivatives in this area (Iqbal et al., 2015).

Flavor Compound Production and Breakdown

The production and breakdown pathways of branched aldehydes, which can be derived from amino acids similar to this compound, play a critical role in flavor formation in foods. Smit et al. (2009) reviewed the influence of metabolic conversions, microbial activity, and food composition on the formation of these flavor compounds. The knowledge on generating desired levels of these aldehydes could be applicable for enhancing food flavors through derivatives of this compound (Smit et al., 2009).

Role in Plant Cell Responses

The dynamic responses of plant cells to environmental stresses have been linked to compounds similar to this compound. Seifikalhor et al. (2019) discussed the multifunctional contribution of gamma-aminobutyric acid (GABA) in plant stress adaptation and non-stress-related biological pathways. This review suggests potential agricultural applications for this compound derivatives in enhancing plant resilience to environmental stresses (Seifikalhor et al., 2019).

Metabolic Insights from Diabetes Research

Research into the metabolic shifts associated with diabetes has implications for compounds like this compound. Pallares-Mendez et al. (2016) provided insights into the metabolic markers associated with insulin resistance, highlighting the roles of branched-chain amino acids and acylcarnitines. This review underscores the potential of this compound in exploring new treatments for metabolic disorders (Pallares-Mendez et al., 2016).

Safety and Hazards

Properties

IUPAC Name |

2-(benzylcarbamoylamino)-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-9(2)11(12(16)17)15-13(18)14-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,16,17)(H2,14,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXOANOVALAKPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)NCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2531070.png)

![3-({4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2531071.png)

![2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2531076.png)

![3-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine](/img/structure/B2531085.png)

![Methyl 5-oxa-8-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B2531086.png)